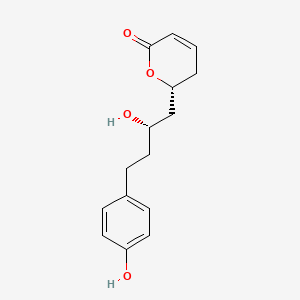
(3Z,6Z)-dodeca-3,6-dien-1-ylsulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z,6Z)-dodeca-3,6-dien-1-ylsulfamate is an organic sulfamate oxoanion that is the conjugate base of (3Z,6Z)-dodeca-3,6-dien-1-ylsulfamic acid. It has been isolated from Daphnia pulex and has been shown to cause morphological changes in the green alga Scenedesmus gutwinskii. It has a role as a kairomone and a Daphnia pulex metabolite. It is a conjugate base of a (3Z,6Z)-dodeca-3,6-dien-1-ylsulfamic acid.
Applications De Recherche Scientifique
Pheromone Communication in Termites
Research on termite species such as Ancistrotermes dimorphus, Odontotermes formosanus, and Macrotermes annandalei has revealed the use of compounds closely related to "(3Z,6Z)-dodeca-3,6-dien-1-ol" as sex and trail pheromones. These pheromones play crucial roles in mating behavior and colony coordination. For instance, in Ancistrotermes dimorphus, a combination of behavioral, chemical, and electrophysiological analyses identified "(3Z,6Z)-dodeca-3,6-dien-1-ol" as a female sex pheromone, which is highly attractive to males and evokes tandem behavior at short distances (P. Wen et al., 2015). Similarly, in Odontotermes formosanus, "(3Z)-dodec-3-en-1-ol" and "(3Z,6Z)-dodeca-3,6-dien-1-ol" have been identified as trail pheromone components, with the ratio of these components changing according to the behaviors displayed by the termites (P. Wen et al., 2014).
Propriétés
Nom du produit |
(3Z,6Z)-dodeca-3,6-dien-1-ylsulfamate |
|---|---|
Formule moléculaire |
C12H22NO3S- |
Poids moléculaire |
260.38 g/mol |
Nom IUPAC |
N-[(3Z,6Z)-dodeca-3,6-dienyl]sulfamate |
InChI |
InChI=1S/C12H23NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(14,15)16/h6-7,9-10,13H,2-5,8,11-12H2,1H3,(H,14,15,16)/p-1/b7-6-,10-9- |
Clé InChI |
DLEYFILNNFMARG-HZJYTTRNSA-M |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCNS(=O)(=O)[O-] |
SMILES canonique |
CCCCCC=CCC=CCCNS(=O)(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1H-indazol-6-yl)-1-propan-2-yl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1263175.png)
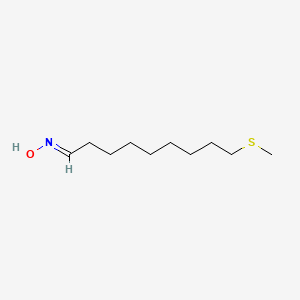


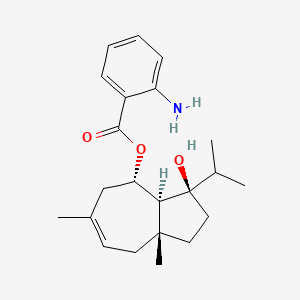
![4-{6-[4-(Dibutylamino)phenyl]hexa-1,3,5-trien-1-yl}-1-[3-(triethylammonio)propyl]pyridinium](/img/structure/B1263183.png)

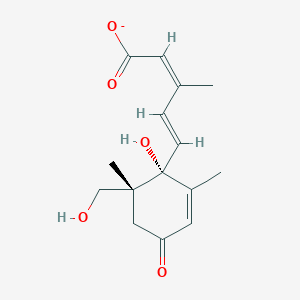
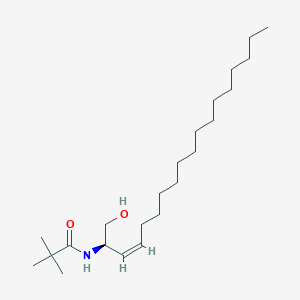
![(15R)-13-benzyl-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263193.png)

![3-[(2-chlorophenyl)methyl]-N-(2-fluorophenyl)-5-methyl-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1263196.png)
![ethyl 4-{[(2E)-2-(3-methylbenzylidene)-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B1263198.png)
